

Technical Guide: Spectroscopic Profiling of 6-chloro-8-methoxyquinolin-4(1H)-one

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Compound of Interest

Compound Name:	6-chloro-8-methoxyquinolin-4(1H)-one
CAS No.:	1189107-30-9
Cat. No.:	B1440209

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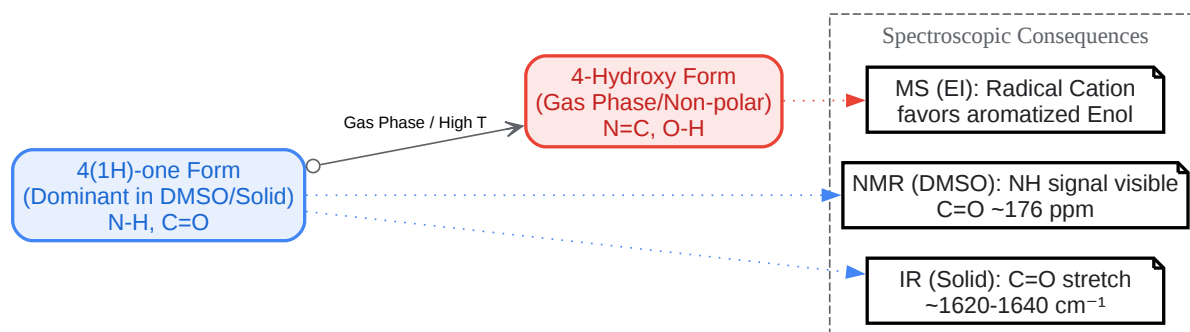
Executive Summary & Structural Context[1][2][3][4][5][6]

The compound **6-chloro-8-methoxyquinolin-4(1H)-one** represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for fluoroquinolone antibiotics and 8-aminoquinoline antimalarials. Its analysis is non-trivial due to the 4-oxo-quinoline / 4-hydroxy-quinoline tautomerism, which dictates its behavior in different phases (solid vs. solution vs. gas).

This guide provides a definitive spectroscopic profile, moving beyond basic characterization to address the specific electronic effects of the 6-chloro and 8-methoxy substituents. The protocols herein are designed to overcome common solubility issues and aggregation phenomena characteristic of this class.

The Tautomeric Equilibrium

The "4(1H)-one" nomenclature implies the keto form is dominant.[1] In the solid state and polar aprotic solvents (DMSO), this holds true due to intermolecular hydrogen bonding and solvent stabilization. However, the enol form (4-hydroxy) contributes to the reactivity profile and can be observed in gas-phase techniques (MS).



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Figure 1: Tautomeric equilibrium and its impact on spectroscopic modalities. The keto form dictates NMR/IR signals, while MS ionization often reflects the aromatized enol stability.

Synthesis & Purity Profiling (The Context)

Understanding the synthesis via the Gould-Jacobs reaction is essential for identifying specific impurities in the spectrum.

- Precursor: 2-methoxy-4-chloroaniline.
- Key Intermediate: Diethyl ethoxymethylenemalonate (EMME) adduct.[2]
- Critical Step: Thermal cyclization (C) in diphenyl ether.

Common Impurities to Watch:

- Uncyclized Acrylate: Look for ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) in NMR if the cyclization failed.[2]
- 3-Carboxylic Acid: If decarboxylation is incomplete, a broad COOH peak appears >13 ppm, and the H-3 proton (doublet ~6.0 ppm) will be missing.
- Diphenyl Ether: Residual high-boiling solvent (aromatic multiplets 7.0–7.4 ppm).[2]

Multi-Modal Spectroscopic Analysis[2]

Nuclear Magnetic Resonance (NMR)

Solvent Selection: Chloroform-d (

) is not recommended due to poor solubility and aggregation-induced line broadening. DMSO-d6 is the mandatory standard for sharp resolution of the NH proton and quaternary carbons.

Predicted ¹H NMR Data (300/400 MHz, DMSO-d6)

The 6-Cl, 8-OMe substitution pattern creates a distinct "Meta-Coupling" system on the benzenoid ring and an "AX System" on the pyridone ring.

Proton	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
NH (1)	11.5 - 12.0	Broad Singlet	-	Exchangeable; confirms 4(1H)-one tautomer.
H-2	7.85 - 7.95	Doublet (d)		Deshielded by adjacent N; characteristic of quinolone.
H-5	7.90 - 8.00	Doublet (d)		Meta-coupling to H-7. Deshielded by C=O anisotropy.[2]
H-7	7.30 - 7.40	Doublet (d)		Meta-coupling to H-5. Shielded by ortho-OMe group.[2]
H-3	5.95 - 6.05	Doublet (d)		Upfield olefinic proton; characteristic of 4-quinolones.
OCH3	3.90 - 3.95	Singlet (s)	-	Strong singlet; confirms 8-position integrity.

13C NMR Highlights

- C=O (C-4): ~176 ppm (Distinct from ester/acid carbonyls).[2]
- C-OMe (C-8): ~148 ppm (Deshielded ipso-carbon).
- OCH3: ~56 ppm.[2]

Mass Spectrometry (MS)

Ionization: ESI+ (LC-MS) or EI (GC-MS). Molecular Formula:

Exact Mass: 209.02[2]

- Chlorine Isotope Signature: This is the primary validation check.[2] You must observe a 3:1 intensity ratio between

209 (

) and

211 (

).[2]

- Fragmentation Pathways (EI):
 - M - 15 (Methyl): Loss of
from the methoxy group (Proximity effect).[2]
 - M - 28 (CO): Expulsion of carbonyl CO (Characteristic of phenols/quinolones).[2]
 - M - 35 (Cl): Radical cleavage of the halogen.[2]

Infrared Spectroscopy (FT-IR)

- C=O Stretch:
 - . Note: This is lower than typical ketones () due to conjugation with the double bond and the nitrogen lone pair (vinylogous amide).
- N-H Stretch:
 - (Broad band, often structured due to H-bonding).
- C-O Stretch (Methoxy): Strong band at
.[2]

Experimental Protocols

Protocol: NMR Sample Preparation

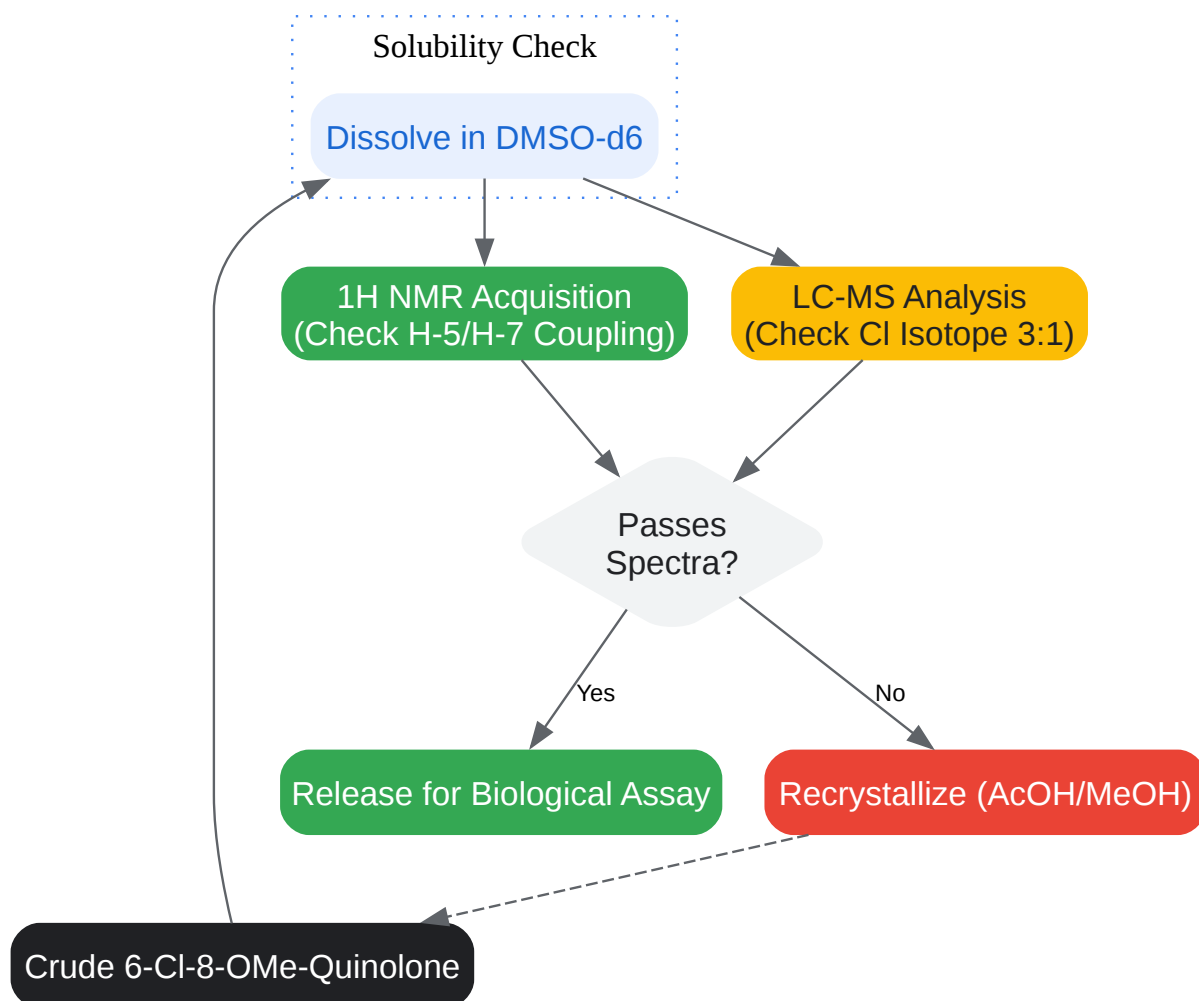
Self-Validating Step: This protocol ensures no aggregation artifacts.

- Weighing: Weigh 5–10 mg of the solid compound into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
- Homogenization: Sonicate for 60 seconds. Note: If the solution remains cloudy, heat gently to 40°C with a heat gun. Do not filter unless absolutely necessary, as the compound may crystallize on the filter.
- Acquisition: Run at 298 K. Set relaxation delay () to seconds to ensure accurate integration of the aromatic protons vs. the methyl singlet.

Protocol: LC-MS Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[2]
- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: UV at 254 nm (aromatic) and 320 nm (quinolone core).[2]
- Validation: The peak at 254 nm must align with the MS signals at 209/211.

Analytical Workflow Diagram



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Figure 2: Integrated analytical workflow ensuring structural confirmation before biological testing.

References

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